Ferrous lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ferrous lactate is a lactate salt.

科学的研究の応用

Microbial Interactions

In microbial cultures of Escherichia coli, ferrous iron (Fe2+) plays a crucial role in nitrate and ferric iron reduction. The study found that ferrous iron could not serve as an electron acceptor for growth but was actively involved in the chemical reduction of nitrite by ferrous iron, leading to the production of nitric oxide and nitrous oxide (Brons, Hagen, & Zehnder, 2004).

In the context of dissimilatory iron and sulfate reduction, the interactions between microbial communities and ferrous iron are crucial for the biogeochemical cycling of carbon, iron, and sulfur. The presence of ferrous iron impacts the microbial community structure and the dynamics of iron and sulfate reduction processes (Kwon et al., 2014).

Phototrophic Hydrogen Production

Research on the bacterium Rhodobacter sphaeroides revealed that ferrous ion concentration significantly influences phototrophic hydrogen production. The presence of ferrous ions was essential for optimal hydrogen production, highlighting the importance of ferrous iron in microbial metabolic processes (Zhu, Fang, & Zhang, 2007).

Agricultural and Food Science

Studies in the agricultural domain have explored the impact of ferrous lactate on animals. For instance, research on lactating dairy cows demonstrated that ferrous lactate infusion did not negatively influence phosphorus absorption, an essential aspect of livestock nutrition (Feng, Knowlton, Dietrich, & Duncan, 2013).

In food science, the antibacterial properties of ferrous lactate have been investigated. It has been found to inhibit the growth of foodborne pathogens by damaging the cell membrane, thus affecting the permeability and releasing intracellular contents (Jin, 2013).

Material Science

In material science, the preparation and characterization of materials involving ferrous lactate have been subjects of study. For example, research has focused on preparing lactate-intercalated Co–Fe layered double hydroxides, leveraging the reaction of lactic acid with metal powders. These materials have applications in reducing infrared emissivity due to their unique electronic structure and orderly configuration (Zhu, Zhou, & Tao, 2012).

Environmental Remediation

Ferrous lactate has been implicated in environmental remediation efforts, particularly in the bioremediation of contaminated soils. It has been demonstrated that ferrous ions can aid in the microbial reduction of contaminants like polychlorinated biphenyls and polybrominated diphenyl ethers, crucial for managing pollution from electronic waste (Song et al., 2015).

特性

製品名 |

Ferrous lactate |

|---|---|

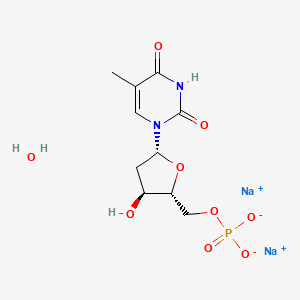

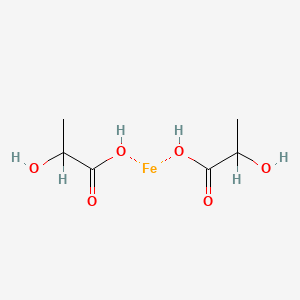

分子式 |

C₆H₁₀FeO₆·xH₂O |

分子量 |

233.98 |

IUPAC名 |

2-hydroxypropanoic acid;iron |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |

SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |

同義語 |

(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate; (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate; 2-hydroxy-Propanoic Acid Iron Complex Hydrate; CromatonbicFerro Hydrate; E 585 Hydrate; Ferro-Drops Hydrate; Ferrous Lactate Hydrate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。